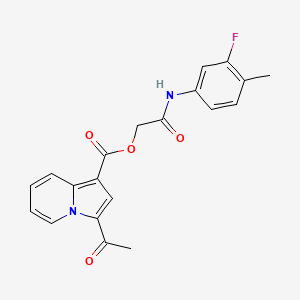
2-((3-Fluoro-4-methylphenyl)amino)-2-oxoethyl 3-acetylindolizine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((3-Fluoro-4-methylphenyl)amino)-2-oxoethyl 3-acetylindolizine-1-carboxylate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of indolizine derivatives, which have been shown to possess a wide range of biological activities.
Mécanisme D'action
The mechanism of action of 2-((3-Fluoro-4-methylphenyl)amino)-2-oxoethyl 3-acetylindolizine-1-carboxylate is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation and tumor growth.
Biochemical and Physiological Effects:
Studies have shown that 2-((3-Fluoro-4-methylphenyl)amino)-2-oxoethyl 3-acetylindolizine-1-carboxylate can induce apoptosis (programmed cell death) in cancer cells, inhibit the production of inflammatory cytokines, and reduce the growth and metastasis of tumors in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-((3-Fluoro-4-methylphenyl)amino)-2-oxoethyl 3-acetylindolizine-1-carboxylate in lab experiments is its potent anti-tumor and anti-inflammatory activities. However, its limitations include its relatively high cost and limited availability.
Orientations Futures
There are several future directions for research on 2-((3-Fluoro-4-methylphenyl)amino)-2-oxoethyl 3-acetylindolizine-1-carboxylate. These include:
1. Investigating its potential as a therapeutic agent for the treatment of various inflammatory and autoimmune diseases.
2. Exploring its mechanism of action and identifying its molecular targets.
3. Developing novel analogs of this compound with improved activity and selectivity.
4. Evaluating its safety and efficacy in clinical trials for the treatment of cancer and other diseases.
Conclusion:
In conclusion, 2-((3-Fluoro-4-methylphenyl)amino)-2-oxoethyl 3-acetylindolizine-1-carboxylate is a promising compound with potent anti-tumor and anti-inflammatory activities. Its potential applications in scientific research are numerous, and further studies are needed to fully understand its mechanism of action and therapeutic potential.
Méthodes De Synthèse
The synthesis of 2-((3-Fluoro-4-methylphenyl)amino)-2-oxoethyl 3-acetylindolizine-1-carboxylate can be achieved through several methods. One of the most commonly used methods involves the reaction of 3-acetylindolizine-1-carboxylic acid with 2-((3-Fluoro-4-methylphenyl)amino)-2-oxoethyl chloride in the presence of a base such as triethylamine.
Applications De Recherche Scientifique
The potential applications of 2-((3-Fluoro-4-methylphenyl)amino)-2-oxoethyl 3-acetylindolizine-1-carboxylate in scientific research are numerous. This compound has been shown to possess potent anti-inflammatory, anti-tumor, and anti-cancer activities.
Propriétés
IUPAC Name |
[2-(3-fluoro-4-methylanilino)-2-oxoethyl] 3-acetylindolizine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2O4/c1-12-6-7-14(9-16(12)21)22-19(25)11-27-20(26)15-10-18(13(2)24)23-8-4-3-5-17(15)23/h3-10H,11H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCXUMZGRASUSSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)COC(=O)C2=C3C=CC=CN3C(=C2)C(=O)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-Fluoro-4-methylphenyl)amino)-2-oxoethyl 3-acetylindolizine-1-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


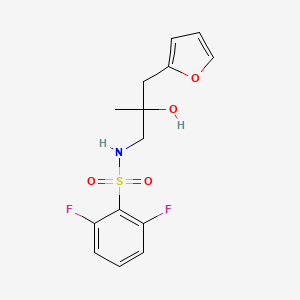
![N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide](/img/structure/B2789938.png)
![1-(4-chlorophenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2789940.png)

![(1R,5S)-8-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2789943.png)
![N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2789945.png)

![7-(5-bromo-2-chloropyridine-3-carbonyl)-2-methyl-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]piperazin-3-one](/img/structure/B2789948.png)
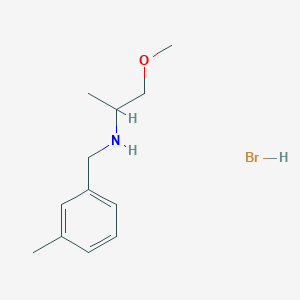
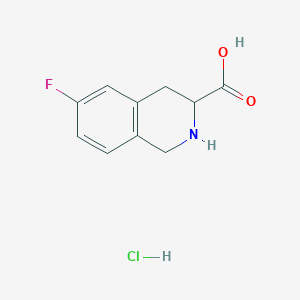
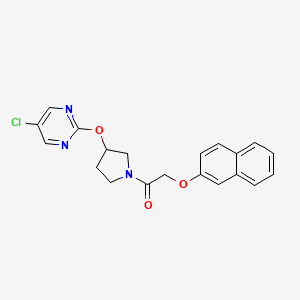
![1-Methyl-4,5,6,7-tetrahydropyrrolo[3,2-c]pyridine-2-carbonitrile;hydrochloride](/img/structure/B2789953.png)
